

Physical properties of 2-Chloro-4-fluorothiophenol

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2-Chloro-4-fluorothiophenol

Cat. No.: B061819

[Get Quote](#)

An In-depth Technical Guide to the Physical Properties of 2-Chloro-4-fluorothiophenol

This technical guide provides a comprehensive overview of the core physical and chemical properties of **2-Chloro-4-fluorothiophenol** (CAS No: 175277-99-3). Intended for researchers, chemists, and professionals in the field of drug development and organic synthesis, this document consolidates essential data, outlines standard experimental methodologies for property determination, and visualizes a key synthetic pathway.

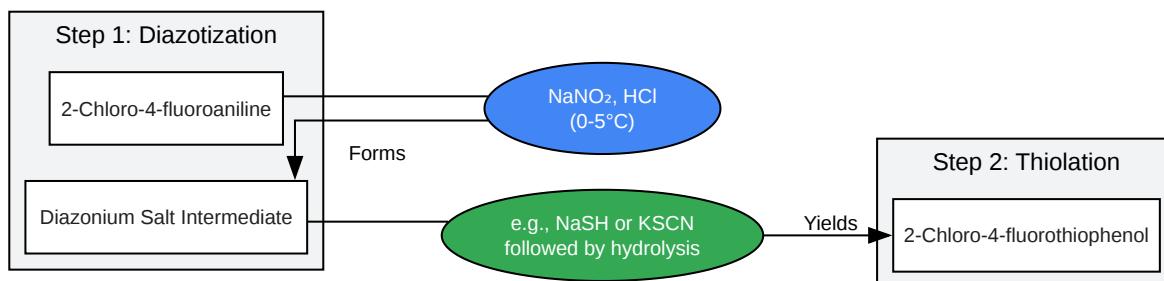
Chemical Identity and Core Properties

2-Chloro-4-fluorothiophenol is a substituted aromatic thiol compound containing chlorine and fluorine atoms on the benzene ring. At room temperature, it presents as a colorless to light yellow liquid with a characteristic strong and pungent odor.^{[1][2]} Its distinct chemical structure makes it a valuable intermediate in the synthesis of various organic molecules, particularly in the pharmaceutical and agrochemical industries.^[1]

The following tables summarize the key physical and chemical identifiers for this compound.

Table 1: Chemical Identifiers

Identifier	Value
IUPAC Name	2-chloro-4-fluorobenzenethiol[3]
CAS Number	175277-99-3[2][3]
Molecular Formula	C ₆ H ₄ ClFS[2][3]
Molecular Weight	162.61 g/mol [2][4]
InChI Key	KUAPPJSILOMQPC-UHFFFAOYSA-N[3]
Canonical SMILES	C1=CC(=C(C=C1F)Cl)S


Table 2: Quantitative Physical Properties

Property	Value	Conditions
Physical Form	Liquid[2]	at 20°C
Boiling Point	86 - 88°C[2][3]	at 15 mmHg
Density	~1.375 - 1.56 g/cm ³ (Predicted)[2][4]	Standard Conditions
Refractive Index	1.567[2][3]	Not Specified
pKa (Acidity)	5.68 ± 0.48 (Predicted)[4]	Not Specified
Solubility	Slightly soluble in water; Soluble in organic solvents (e.g., ethanol, ether).[1]	Standard Conditions

Synthesis Pathway Visualization

A common and established method for the synthesis of aryl thiols involves the use of diazonium salt intermediates. The following diagram illustrates a plausible synthetic route for **2-Chloro-4-fluorothiophenol** starting from 2-chloro-4-fluoroaniline. This process, known as the Sandmeyer-type reaction for thiols, involves diazotization followed by reaction with a sulfur source.[1]

Synthesis of 2-Chloro-4-fluorothiophenol

[Click to download full resolution via product page](#)

Caption: A plausible two-step synthesis route for **2-Chloro-4-fluorothiophenol**.

Experimental Protocols for Property Determination

The physical properties listed above are determined using standard laboratory procedures. Below are detailed methodologies for key experiments.

Determination of Boiling Point (Reduced Pressure)

The boiling point of **2-Chloro-4-fluorothiophenol** is reported at reduced pressure (15 mmHg), which is a common technique for compounds that may decompose at their atmospheric boiling point.

- Objective: To determine the temperature at which the vapor pressure of the liquid equals the applied pressure.
- Apparatus: A vacuum distillation setup including a round-bottom flask, distillation head with a thermometer, condenser, receiving flask, vacuum pump, and a manometer to measure the pressure.
- Procedure:
 - A sample of **2-Chloro-4-fluorothiophenol** is placed in the round-bottom flask along with boiling chips to ensure smooth boiling.

- The apparatus is assembled and sealed. The vacuum pump is engaged to reduce the pressure within the system to the desired level (e.g., 15 mmHg), as monitored by the manometer.
- The flask is gently heated using a heating mantle.
- The temperature is recorded when the liquid begins to boil and a steady stream of condensate is observed flowing from the condenser into the receiving flask. This temperature is the boiling point at the recorded pressure.

Determination of Density

The density of a liquid can be accurately measured using a pycnometer or a digital density meter.

- Objective: To determine the mass per unit volume of the substance.
- Apparatus: A pycnometer (a glass flask with a precise volume), an analytical balance, and a temperature-controlled water bath.
- Procedure:
 - The empty pycnometer is cleaned, dried, and its mass is accurately weighed (m_1).
 - The pycnometer is filled with distilled water and placed in a water bath at a specific temperature (e.g., 20°C) until it reaches thermal equilibrium. The volume is adjusted precisely, and the pycnometer is re-weighed (m_2). The density of water at this temperature (ρ_{water}) is known.
 - The pycnometer is emptied, dried, and then filled with the sample liquid (**2-Chloro-4-fluorothiophenol**).
 - The filled pycnometer is brought to the same temperature in the water bath, and its mass is weighed (m_3).
 - The density of the sample (ρ_{sample}) is calculated using the formula: $\rho_{\text{sample}} = [(m_3 - m_1) / (m_2 - m_1)] * \rho_{\text{water}}$

Determination of Refractive Index

The refractive index is a fundamental physical property that measures how light propagates through a substance.

- Objective: To measure the ratio of the speed of light in a vacuum to its speed in the substance.
- Apparatus: An Abbe refractometer, a constant temperature bath, a light source (typically a sodium lamp, 589 nm), and a sample dropper.
- Procedure:
 - The refractometer is calibrated using a standard of known refractive index (e.g., distilled water).
 - The temperature of the prisms is regulated using the connected constant temperature bath.
 - A few drops of the **2-Chloro-4-fluorothiophenol** sample are placed on the surface of the lower prism.
 - The prisms are closed, and the light source is positioned.
 - While looking through the eyepiece, the adjustment knob is turned until the boundary line (the line separating the light and dark fields) is sharp and centered on the crosshairs.
 - The refractive index value is read directly from the instrument's scale.

Summary

This guide has provided a detailed summary of the physical properties of **2-Chloro-4-fluorothiophenol**, a key intermediate in organic synthesis. The tabulated data offers a quick reference for researchers, while the outlined experimental protocols provide a foundation for the laboratory determination of these essential properties. The visualized synthesis pathway further contextualizes the compound's origin within a typical laboratory or industrial workflow.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 2-Chloro-4-Fluorobenzenethiol | Properties, Applications & Safety | Reliable Supplier in China [chlorobenzene.ltd]
- 2. 175277-99-3 2-Chloro-4-fluorothiophenol AKSci X2059 [aksci.com]
- 3. 2-Chloro-4-fluorothiophenol, 97% | Fisher Scientific [fishersci.ca]
- 4. 2-CHLORO-4-FLUOROTHIOPHENOL Eight Chongqing Chemdad Co. , Ltd [chemdad.com]
- To cite this document: BenchChem. [Physical properties of 2-Chloro-4-fluorothiophenol]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b061819#physical-properties-of-2-chloro-4-fluorothiophenol>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com